2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid
Overview
Description
2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid is a chemical compound with the molecular formula C10H8FNO3 . It is a member of indole-3-acetic acids and a member of oxindoles .
Molecular Structure Analysis
The molecular structure of 2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid can be analyzed using various spectroscopic techniques such as IR, MS, 1H NMR, and 13C NMR . The molecular weight of this compound is 209.17 g/mol .Scientific Research Applications
Scientific Field
Anti-HIV Activity
Scientific Field
α-Glucosidase Inhibition
Scientific Field
- Compounds 3d, 3f, and 3i showed inhibitory activity with IC50 values significantly lower than the standard drug acarbose .
Anticancer Activity
Scientific Field
Anti-inflammatory Activity
Scientific Field
Antioxidant Activity
Scientific Field
Antimicrobial Activity
Scientific Field
Antitubercular Activity
Scientific Field
Antidiabetic Activity
Scientific Field
Antimalarial Activity
Scientific Field
Anticholinesterase Activity
Scientific Field
- Compounds demonstrated varying degrees of inhibition of acetylcholinesterase and butyrylcholinesterase .
Analgesic and Anti-inflammatory Activity
Scientific Field
These applications highlight the versatility of indole derivatives, including “2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid,” in addressing a wide range of health issues. The detailed experimental procedures and quantitative data are typically found within the referenced scientific literature. The indole scaffold’s ability to bind with high affinity to multiple receptors makes it a valuable pharmacophore for developing new therapeutic agents .
Neuroprotective Effects
Scientific Field
Cardiovascular Applications
Scientific Field
Plant Growth Regulation
Scientific Field
Antifungal Activity
Scientific Field
Gastrointestinal Applications
Scientific Field
Immunomodulatory Activity
Scientific Field
These additional applications further demonstrate the broad spectrum of potential uses for “2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid” in various scientific fields. The detailed experimental procedures and quantitative data are typically found within the referenced scientific literature. The versatility of the indole scaffold continues to make it a focus of research for new therapeutic developments .
Safety And Hazards
properties
IUPAC Name |
2-(5-fluoro-2-oxo-1,3-dihydroindol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO3/c11-5-1-2-8-6(3-5)7(4-9(13)14)10(15)12-8/h1-3,7H,4H2,(H,12,15)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOJAJUSLXBXIJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(C(=O)N2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60661651 | |
Record name | (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoro-2-oxoindolin-3-yl)acetic acid | |
CAS RN |
915920-32-0 | |
Record name | (5-Fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60661651 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(5-fluoro-2-oxo-2,3-dihydro-1H-indol-3-yl)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.